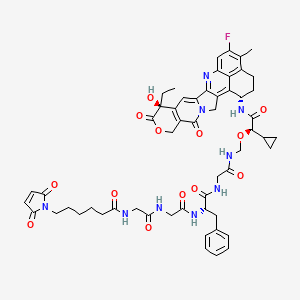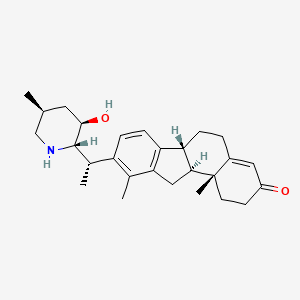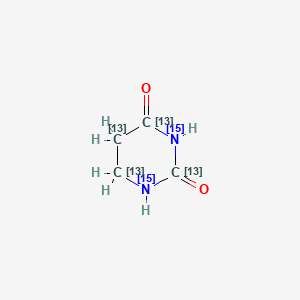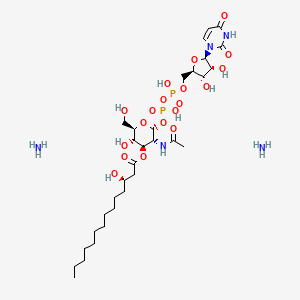
Anticancer agent 136
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 136 is a synthetic compound known for its potent anticancer properties. It is a C17-triazole analogue of Geldanamycin, a well-known anticancer agent. This compound has shown significant efficacy in inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of copper sulfate and sodium ascorbate in a suitable solvent such as dimethyl sulfoxide .
Industrial Production Methods
The industrial production of Anticancer agent 136 follows the same synthetic route as described above but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
Anticancer agent 136 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The triazole ring allows for various substitution reactions, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often tested for their anticancer activity to identify more potent analogues.
科学研究应用
Anticancer agent 136 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on anticancer activity.
Biology: The compound is used in cell biology studies to understand the mechanisms of apoptosis and other forms of programmed cell death.
Medicine: this compound is being investigated in preclinical and clinical studies for its potential use in cancer therapy.
Industry: The compound is used in the development of new anticancer drugs and formulations.
作用机制
Anticancer agent 136 exerts its effects by inducing apoptosis in cancer cells. The compound binds to Heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to cancer cell death .
相似化合物的比较
Similar Compounds
Geldanamycin: The parent compound of Anticancer agent 136, known for its Hsp90 inhibitory activity.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): Another analogue of Geldanamycin with similar anticancer properties.
Radicicol: A natural product that also inhibits Hsp90 and has anticancer activity.
Uniqueness
This compound is unique due to the presence of the triazole ring at the C17 position, which enhances its binding affinity to Hsp90 and improves its anticancer efficacy compared to other analogues. This structural modification also provides opportunities for further chemical modifications to enhance its therapeutic potential .
属性
分子式 |
C40H50N6O8 |
|---|---|
分子量 |
742.9 g/mol |
IUPAC 名称 |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-[[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methylamino]-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C40H50N6O8/c1-24-18-30-35(42-22-29-23-46(45-44-29)17-11-15-28-13-8-7-9-14-28)32(47)21-31(37(30)49)43-39(50)25(2)12-10-16-33(52-5)38(54-40(41)51)27(4)20-26(3)36(48)34(19-24)53-6/h7-16,20-21,23-24,26,33-34,36,38,42,48H,17-19,22H2,1-6H3,(H2,41,51)(H,43,50)/b15-11+,16-10-,25-12+,27-20+/t24-,26+,33+,34+,36-,38+/m1/s1 |
InChI 键 |
HPHGBUWCYWPRLF-SQIJLRSRSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)C/C=C/C4=CC=CC=C4)/C)OC)OC(=O)N)\C)C)O)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC3=CN(N=N3)CC=CC4=CC=CC=C4)C)OC)OC(=O)N)C)C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






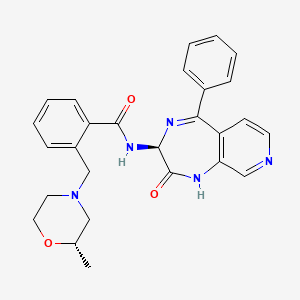
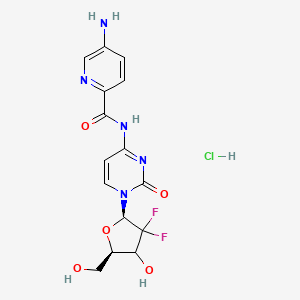

![N-[4-[(E)-N-[2-(diaminomethylidene)hydrazinyl]-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B12389911.png)
